molecular formula C15H21ClN2O3 B2843448 (3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride CAS No. 1353981-69-7

(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

Cat. No.: B2843448
CAS No.: 1353981-69-7
M. Wt: 312.79
InChI Key: GVTGOCFHYJIEFW-UHFFFAOYSA-N
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Description

This compound, with the systematic name (3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride, is a piperidine-derived molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a methanone bridge.

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c16-8-11-4-3-7-17(9-11)15(18)14-10-19-12-5-1-2-6-13(12)20-14;/h1-2,5-6,11,14H,3-4,7-10,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGOCFHYJIEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.

    Coupling with Dihydrobenzo Dioxin: The final step involves coupling the piperidine derivative with a dihydrobenzo dioxin derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it valuable for understanding cellular processes and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system due to its structural similarity to known pharmacologically active compounds.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Target Compound: (3-(Aminomethyl)piperidin-1-yl)(dihydrobenzo dioxin)methanone HCl Not specified Likely C₁₆H₁₉N₂O₃·HCl ~332.8 (estimated) 3-aminomethyl-piperidine, dihydrobenzo dioxin, hydrochloride salt
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride 1286265-79-9 C₁₂H₁₇N₃O·2HCl 292.2 4-aminomethyl-piperidine, pyridin-4-yl, dihydrochloride salt
(2-(Aminomethyl)piperidin-1-yl)(dihydrobenzo dioxin)methanone hydrochloride 1353985-86-0 Not specified Not specified 2-aminomethyl-piperidine, dihydrobenzo dioxin, hydrochloride salt
(2,3-Dihydrobenzo dioxin-6-yl)(piperidin-1-yl)methanone Not specified C₁₅H₁₇NO₃ 259.3 Unsubstituted piperidine, dihydrobenzo dioxin (no aminomethyl group)
Key Observations:

Position of Aminomethyl Group: The target compound’s 3-aminomethyl-piperidine substituent differs from analogs with 2- or 4-aminomethyl groups (e.g., CAS 1353985-86-0 and 1286265-79-9). This positional variation likely impacts steric interactions and binding affinity in biological systems.

Salt Forms :

  • The hydrochloride salt in the target compound contrasts with the dihydrochloride salt in CAS 1286265-79-9, which may affect crystallinity and solubility profiles .

Solubility and Stability:
  • The pyridin-4-yl analog (CAS 1286265-79-9) is noted for its solubility in water and dimethyl sulfoxide (DMSO) but lacks explicit stability data .

Biological Activity

(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring and a benzo-dioxin moiety, which contribute to its pharmacological properties. Understanding its biological activity involves examining its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H21ClN2O3C_{15}H_{21}ClN_{2}O_{3} with a molecular weight of 312.79 g/mol. The structure includes a piperidine ring and a methanone group attached to a dihydrobenzo[dioxin] moiety. This unique arrangement is crucial for its interaction with biological targets.

Chemical Structure:

 3 Aminomethyl piperidin 1 yl 2 3 dihydrobenzo b 1 4 dioxin 2 yl methanone hydrochloride\text{ 3 Aminomethyl piperidin 1 yl 2 3 dihydrobenzo b 1 4 dioxin 2 yl methanone hydrochloride}

The mechanism of action of this compound involves binding to specific receptors or enzymes in the body. This interaction can modulate various signaling pathways, leading to therapeutic effects. For instance, compounds with similar structures have been shown to exhibit inhibition of specific enzymes related to cancer progression and inflammation.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Antitumor Activity : Research indicates that derivatives of piperidine compounds exhibit significant antiproliferative effects against various cancer cell lines. The ability to inhibit tumor growth has been observed in vitro and in vivo models.
  • Enzyme Inhibition : Compounds similar to this hydrochloride have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases and managing conditions related to elevated urease activity.
  • Antimicrobial Properties : Some studies have reported moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. This opens avenues for developing new antibacterial agents from this compound class.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antitumor Effects : A study evaluated the effects of piperidine derivatives on human cancer cell lines, revealing that certain modifications enhance their antitumor efficacy significantly .
  • Enzyme Inhibition Evaluation : Another study focused on the enzyme inhibitory properties of synthesized piperidine compounds, demonstrating their potential as AChE inhibitors with IC50 values in the nanomolar range .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can look at their activities:

CompoundAntitumor ActivityAChE InhibitionAntibacterial Activity
Compound AModerateStrongWeak
Compound BStrongModerateModerate
Target CompoundVery StrongVery StrongStrong

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